8-Methyl-7H-purin-6-ol

Description

Contextualization within Purine (B94841) Alkaloid and Nucleobase Analog Research

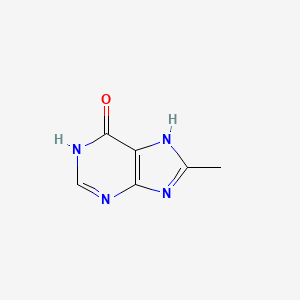

8-Methyl-7H-purin-6-ol, also known by its synonym 8-methylhypoxanthine, is a synthetic purine derivative. chembk.comchemsrc.com Structurally, it is characterized by a purine core—a fused pyrimidine (B1678525) and imidazole (B134444) ring system—with a methyl group at the 8-position and a hydroxyl group at the 6-position. cymitquimica.com This structure places it in the broad class of nucleobase analogs, which are synthetic compounds that mimic the structure of natural nucleobases. cymitquimica.comnih.gov

Unlike naturally occurring purine alkaloids such as caffeine (B1668208) and theophylline (B1681296), which are known for their physiological effects, this compound is primarily of interest in a research context. cymitquimica.com Its structural similarity to hypoxanthine (B114508), a natural purine derivative involved in nucleotide metabolism, makes it a valuable tool for studying biochemical pathways and enzyme mechanisms. doi.org Researchers utilize such analogs to probe the active sites of enzymes and to understand the structural requirements for molecular recognition and biological activity. cymitquimica.comresearchgate.net The presence of the methyl group at the C8 position specifically allows for the investigation of steric and electronic effects on the purine system's interactions. rsc.org

Historical Perspectives on Purine Scaffold Investigations Relevant to this compound

The scientific exploration of the purine scaffold dates back to the 19th century, with significant advancements in the 20th century. Early research focused on the synthesis and characterization of naturally occurring purines. Over time, chemists began to systematically modify the purine ring to understand structure-activity relationships.

Investigations into C8-substituted purines, such as this compound, became an important area of this research. uio.no The C8 position of the purine ring is unique as it can participate in both electrophilic and nucleophilic substitution reactions, making it a versatile site for chemical modification. uio.no Historical synthetic routes often involved the cyclization of substituted imidazole precursors. acs.org For instance, a common method involves the reaction of a 4,5-diaminopyrimidine (B145471) with a suitable reagent to form the imidazole ring and introduce the C8-substituent. These foundational synthetic studies paved the way for the creation of a diverse library of C8-substituted purine analogs, enabling a deeper understanding of their chemical and biological properties. mdpi.com

Significance of this compound as a Prototypical Purine System for Advanced Study

This compound serves as an important prototypical system for a variety of advanced chemical and biological studies. Its relatively simple, yet specifically modified, structure makes it an ideal model for investigating fundamental aspects of purine chemistry.

One area of significant interest is the study of tautomerism in purine systems. doi.orgacs.org Like its parent compound hypoxanthine, this compound can exist in different tautomeric forms, which can have different chemical and biological properties. Spectroscopic and computational studies on 8-methylhypoxanthine and related compounds help to elucidate the factors that govern tautomeric equilibria in these systems. doi.orgacs.org

Furthermore, this compound is used as a reference compound in metabolic and enzymatic studies. doi.org For example, its interaction with enzymes like xanthine (B1682287) oxidase, which is involved in purine catabolism, has been a subject of investigation. doi.org By comparing the behavior of 8-methylhypoxanthine with that of the natural substrate hypoxanthine, researchers can gain insights into the enzyme's substrate specificity and catalytic mechanism. doi.orgacs.org The compound is also utilized in the development of inhibitors for various enzymes, where the purine scaffold serves as a starting point for drug design. nih.govmdpi.comgoogle.com

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | chembk.com |

| Synonyms | 8-methylhypoxanthine, 8-Methyl-1,7-dihydropurin-6-one | chembk.com |

| CAS Number | 30467-02-8 | chemsrc.comcymitquimica.com |

| Molecular Formula | C₆H₆N₄O | chemsrc.comcymitquimica.com |

| Molecular Weight | 150.14 g/mol | chemsrc.comsimsonpharma.com |

| Appearance | White to off-white solid | chembk.comcymitquimica.com |

| Melting Point | 288-289 °C (decomposes) | chembk.com |

| Solubility | Soluble in polar solvents like water and alcohols | chembk.comcymitquimica.com |

| pKa | 8.91 ± 0.70 (Predicted) | chembk.com |

Detailed Research Findings

Recent research has continued to explore the utility of this compound and its derivatives in various scientific domains.

Enzyme Inhibition: Studies have investigated 8-substituted purines as potential inhibitors of enzymes such as CD38, a multifunctional ectoenzyme. nih.govmdpi.com While not always the most potent inhibitor itself, the 8-methylhypoxanthine scaffold serves as a crucial building block for developing more complex and effective inhibitors. researchgate.netnih.gov

Tautomeric Studies: Advanced spectroscopic techniques, like matrix isolation FTIR, combined with computational methods, have been used to study the tautomeric forms of hypoxanthine derivatives. doi.orgifpan.edu.pl These studies have confirmed that for related compounds like 9-methylhypoxanthine (B56642), the oxo tautomeric form is dominant, but UV irradiation can induce transformation to the hydroxy tautomer. doi.org This provides fundamental insights into the photochemistry and reactivity of these molecules.

Coordination Chemistry: The purine scaffold of 8-methylhypoxanthine is capable of coordinating with metal ions. Research on related methylated hypoxanthines, such as 9-methylhypoxanthine, has shown that they can form complexes with metal ions like silver(I) and ruthenium(II). acs.orgacs.org These studies are relevant for understanding the potential roles of metal ions in biological systems and for the design of new metal-based therapeutic agents.

Synthetic Methodology: The development of new synthetic methods for the functionalization of the purine C8 position remains an active area of research. uio.nomdpi.com Palladium-catalyzed cross-coupling reactions, for example, have been employed to introduce a wide variety of substituents at the C8-position of purine nucleosides, leading to compounds with diverse biological activities. uio.nonih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAZBQMTILVQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399573 | |

| Record name | 8-Methyl-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30467-02-8 | |

| Record name | 30467-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methyl 7h Purin 6 Ol and Its Analogs

Traditional Synthetic Pathways to 8-Methyl-7H-purin-6-ol

Traditional approaches to synthesizing the purine (B94841) core generally rely on the construction of the fused ring system from pyrimidine (B1678525) precursors. The most prominent of these is the Traube purine synthesis.

The classical and most widely applied method for synthesizing purines from pyrimidine precursors is the Traube purine synthesis, first reported by W. Traube in 1900. drugfuture.comslideshare.net This method involves the cyclization of a 4,5-diaminopyrimidine (B145471) to form the imidazole (B134444) ring portion of the purine structure. thieme-connect.de

For the synthesis of this compound (also known as 8-methylhypoxanthine), the process commences with a substituted pyrimidine, specifically 4-amino-6-hydroxypyrimidine. The key steps are as follows:

Nitrosation : The starting pyrimidine is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, to introduce a nitroso group (-NO) at the 5-position of the pyrimidine ring. scribd.compharmaguideline.com

Reduction : The 5-nitroso group is then reduced to an amino group (-NH₂). This is typically achieved using a reducing agent like ammonium (B1175870) sulfide (B99878) or through catalytic hydrogenation. drugfuture.com This step yields the crucial intermediate, 4,5-diamino-6-hydroxypyrimidine.

Cyclization : The final step is the annulation, or ring closure, to form the imidazole portion of the purine. The 4,5-diaminopyrimidine intermediate is reacted with a one-carbon synthon. thieme-connect.de To introduce the methyl group at the C-8 position, a reagent such as acetic anhydride (B1165640) or acetyl chloride is used, which acylates one of the amino groups, followed by cyclization upon heating to yield this compound. Using formic acid in this step would result in the formation of hypoxanthine (B114508) (the non-methylated analog). thieme-connect.de

This multi-step sequence provides a reliable, albeit often lengthy, route to the target molecule. scribd.com

The efficiency of traditional synthetic pathways like the Traube synthesis is highly dependent on the optimization of various reaction parameters to maximize product yield and purity. thieme-connect.de Key factors that influence the outcome include temperature, reaction time, and the nature of the reagents and solvents.

The cyclization step is particularly critical for optimization. The choice of the cyclizing agent directly determines the substituent at the C-8 position. While formic acid yields an unsubstituted C-8, higher carboxylic acids or their anhydrides can be used to introduce 8-alkyl groups. thieme-connect.de The reaction conditions for this step, such as heating under reflux for several hours, are often necessary to drive the dehydration and ring closure to completion. thieme-connect.de

The following table summarizes key parameters and their general effects on the synthesis:

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and potential for side-product formation. Higher temperatures can accelerate cyclization but may also lead to degradation. | Find the optimal temperature that ensures complete reaction in a reasonable timeframe without significant byproduct formation. |

| Solvent | Influences the solubility of reactants and intermediates and can affect reaction pathways. | Select a solvent in which reactants are soluble and which is stable under the reaction conditions. royalsocietypublishing.org |

| Catalyst | Acid or base catalysts can be used to promote the nitrosation and cyclization steps. | Identify a catalyst that increases the reaction rate and selectivity towards the desired product. |

| Purity of Precursors | Impurities in the starting pyrimidine can lead to the formation of unexpected side products and lower yields. scribd.com | Use highly purified starting materials to ensure a clean reaction profile. |

Modern Approaches in Purine Nucleus Functionalization

Contemporary synthetic chemistry has focused on developing more direct and selective methods for modifying the purine nucleus, moving beyond the classical de novo synthesis to post-synthesis functionalization.

Direct alkylation of the purine ring often results in a mixture of N-7 and N-9 isomers, with the N-9 regioisomer typically being the thermodynamically more stable and predominant product. acs.org Achieving regioselective functionalization at the N-7 position has therefore been a significant challenge.

A modern and effective method to achieve direct N-7 regioselectivity involves a kinetically controlled reaction using silylated purine derivatives. acs.orgnih.gov This strategy is based on the reaction of an N-trimethylsilylated 6-substituted purine with an alkyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). researchgate.netnih.gov By performing the reaction under specific conditions (e.g., at room temperature), it is possible to favor the formation of the kinetic N-7 product over the thermodynamic N-9 product. nih.gov

The table below illustrates the influence of reaction conditions on the regioselective N-7 tert-butylation of 6-chloropurine (B14466), based on reported findings. acs.org

| Catalyst | Solvent | Temperature (°C) | Time (h) | N-7 Isomer Yield | N-9 Isomer Yield |

| SnCl₄ | Acetonitrile (ACN) | 25 | 2 | 78% | 0% |

| SnCl₄ | 1,2-Dichloroethane (DCE) | 25 | 2 | 75% | 0% |

| TiCl₄ | Acetonitrile (ACN) | 25 | 2 | 43% | 0% |

| SnCl₄ | Acetonitrile (ACN) | 80 | 5 | 0% | 39% |

This method represents a significant advance, providing a reliable pathway to previously hard-to-access N-7 substituted purine analogs. nih.gov

Modern synthetic efforts have also produced innovative strategies for introducing a variety of substituents at the C-6 and C-8 positions of the purine core, often in a single step or through a tandem reaction sequence. These methods offer greater efficiency and molecular diversity compared to traditional linear syntheses.

One advanced approach involves a one-pot, three-component reaction to generate 6,8,9-polysubstituted purines. rsc.org This method uses a 6-chloro-4,5-diaminopyrimidine, an alcohol, and an N,N-dimethylamide under basic conditions. The reaction proceeds via a tandem process where the alcohol displaces the chlorine at C-6 (an SₙAr reaction) and the amide serves as the source for the C-8 substituent during the imidazole ring annulation. researchgate.net Interestingly, the steric hindrance of the amide can control the outcome: dimethylformamide (DMF) leads to a non-substituted C-8 position, while bulkier amides like dimethylbenzamide (DMB) provide fragments for substitution at C-8. researchgate.netrsc.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille reaction, have been effectively used for derivatization at the C-8 position, while SₙAr reactions remain a primary tool for modifying the C-6 position with various O-, N-, and S-nucleophiles. nih.gov These multi-step, one-pot procedures starting from precursors like 4,6-dichloro-5-nitropyrimidine (B16160) allow for the systematic construction of complex purine libraries with diverse functional groups at key positions. tubitak.gov.tr

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. royalsocietypublishing.org These principles can be applied to the synthesis of this compound and its analogs in several ways:

Waste Prevention and Atom Economy : Synthetic routes are designed to minimize waste and maximize the incorporation of all reactant atoms into the final product. acs.org Multicomponent reactions (MCRs) are particularly advantageous as they combine several starting materials in a single step, reducing the number of synthetic operations and purification steps, thereby preventing waste. nih.govresearchgate.net

Safer Solvents and Auxiliaries : Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, bio-derived solvents, or even solvent-free conditions. royalsocietypublishing.orghuarenscience.com For instance, mechanochemical synthesis, which uses mechanical force (ball milling) instead of solvents, is a promising green technique. researchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled, reducing waste. acs.org The development of reactions using earth-abundant and non-toxic metal catalysts, such as iron or copper, is a key area of research. huarenscience.com

Reduction of Derivatives : Green synthesis aims to avoid the use of protecting groups and other temporary derivatization steps, which require additional reagents and generate waste. acs.orgnih.gov One-pot syntheses and enzymatic approaches, which offer high specificity, are effective strategies for minimizing these steps. acs.orghuarenscience.com

By incorporating these principles, the synthesis of purine compounds can be made more efficient, cost-effective, and environmentally sustainable.

Preparation of Labeled and Modified this compound Species

The synthesis of labeled and modified derivatives of this compound involves strategic chemical reactions that introduce isotopic markers or new functional groups onto the purine scaffold. These approaches allow for the production of tailored molecules for specific scientific investigations.

Isotopic Labeling

Isotopic labeling of this compound is essential for tracer studies in metabolic research and for use as internal standards in quantitative mass spectrometry. The introduction of stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be achieved through various synthetic routes.

Nitrogen-15 (¹⁵N) Labeling: A powerful method for producing purines with multiple ¹⁵N atoms involves the total synthesis of the purine ring system using labeled precursors. One established approach utilizes [¹⁵N]-formamide for the cyclization step. For instance, a suitably substituted pyrimidine can be treated with [¹⁵N]-formamide to construct the imidazole portion of the purine ring, thereby incorporating the isotope. A more comprehensive labeling, achieving [¹⁵N₄]-purines, can be accomplished by starting from a precursor like [¹⁵N₄]-6-chloropurine, which itself can be synthesized from basic labeled materials. royalsocietypublishing.org This labeled intermediate can then be converted to the desired 8-methyl-6-ol derivative.

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling: Carbon isotopes can be introduced at specific positions. For labeling at the C8 position, a common strategy involves using a labeled C1 synthon during the ring-closure step of the imidazole ring. For example, labeled formic acid could be used. Alternatively, late-stage labeling techniques are emerging for introducing isotopes like ¹⁴C. acs.org These methods often use gases like [¹⁴C]CO or [¹⁴C]CO₂ as the isotope source. acs.org For example, [¹⁴C]CO₂ can be used to create a labeled urea (B33335) derivative which is then incorporated into the purine structure. acs.org Commercially available labeled purine precursors, such as Guanine (B1146940) (8-¹³C, 98%), can also serve as starting materials for further chemical modification to yield the target compound. isotope.com

Deuterium (²H) Labeling: Deuterium can be introduced to modify the physicochemical properties of the molecule and to serve as a tracer. acs.org A common method is hydrogen isotope exchange (HIE), often catalyzed by transition metals like iridium. acs.org This allows for the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or deuterium gas, often with high regioselectivity under mild conditions. acs.org For this compound, specific C-H bonds on the purine ring or the methyl group could potentially be targeted for deuteration.

Table 1: Methodologies for Isotopic Labeling of Purine Scaffolds

| Isotope | Labeling Reagent/Precursor | General Method | Potential Labeled Position(s) |

|---|---|---|---|

| ¹⁵N | [¹⁵N]-Formamide | Ring closure of an aminoimidazole precursor | N7, N9 |

| ¹⁵N | [¹⁵N₄]-6-Chloropurine | Nucleophilic substitution and further modification | N1, N3, N7, N9 |

| ¹³C/¹⁴C | [¹³C/¹⁴C]-Formic Acid | Ring closure of a diaminopyrimidine precursor | C8 |

| ¹⁴C | [¹⁴C]CO₂ | Generation of a labeled synthon (e.g., urea, isocyanate) for ring construction | C2, C6, or C8 (depending on synthesis) |

| ²H (D) | D₂O or D₂ gas | Metal-catalyzed Hydrogen Isotope Exchange (HIE) | Aromatic C-H, Methyl C-H |

Synthesis of Analogs and Derivatives

Modification of the this compound structure is pursued to explore structure-activity relationships and develop new chemical probes. Synthetic strategies typically focus on introducing substituents at the N7, N9, C2, or C8 positions, or modifying the existing functional groups.

N-Alkylation: The alkylation of the purine ring is a common modification. The reaction of a protected 8-methylhypoxanthine derivative with alkyl halides in the presence of a base like potassium carbonate can lead to a mixture of N7 and N9 alkylated products. mdpi.com The regioselectivity of the alkylation can be influenced by the choice of starting material, protecting groups, solvent, and base. mdpi.com

Modification at the C8 Position: The 8-methyl group can be replaced with other functionalities. A versatile strategy for introducing diversity at the C8 position starts with an 8-halopurine intermediate, such as 8-bromoxanthine (B49285) or 8-bromoguanine. mdpi.comcas.cz The bromine atom can be substituted via various cross-coupling reactions or nucleophilic substitution to introduce alkyl, aryl, or other functional groups. Alternatively, starting from a 6-amino-7H-purine-8(9H)-thione, the sulfur atom can be alkylated, for example with iodomethane, to yield an 8-(methylsulfanyl) derivative. cas.cz

Modification at the C6 Position: The 6-oxo group can be converted to other functionalities. A key intermediate for this purpose is a 6-chloropurine derivative. Microwave-assisted amination of 6-chloropurines with various amines in water has been shown to be an efficient and environmentally friendly method for preparing a wide range of 6-substituted aminopurine analogs. researchgate.net This approach allows for the introduction of diverse side chains at the C6 position.

Table 2: Synthetic Strategies for Modified this compound Analogs

| Target Position | Precursor | Reagents and Conditions | Resulting Modification | Reference |

|---|---|---|---|---|

| N7/N9 | This compound (protected) | Alkyl halide, K₂CO₃, DMF | N-Alkylation | mdpi.com |

| C8 | 6-Amino-8-bromo-7H-purine | Thiourea | 8-Thioxo derivative | cas.cz |

| C8 | 6-Amino-7H-purine-8(9H)-thione | Iodomethane, NaOH or NaOMe | 8-(Methylsulfanyl) derivative | cas.cz |

| C6 | 6-Chloro-8-methylpurine | Various amines, H₂O, Microwave irradiation | 6-Amino derivatives | researchgate.net |

Reactivity and Chemical Transformations of 8 Methyl 7h Purin 6 Ol

Nucleophilic Substitution Reactions on the Purine (B94841) Scaffold

Nucleophilic substitution reactions on the purine core of 8-methyl-7H-purin-6-ol are a key aspect of its chemistry. These reactions involve the replacement of a substituent on the purine ring by a nucleophile, an electron-rich species. gacariyalur.ac.in The feasibility and outcome of these reactions are influenced by several factors, including the reaction medium and the nature of other substituents on the purine ring.

Reactivity Profiling in Different Media

The reactivity of purine derivatives in nucleophilic substitution reactions can be significantly affected by the solvent and the presence of acids or bases. For instance, in strongly basic media, purines can undergo nucleophilic attack, which may lead to ring-opening reactions. wur.nl The reaction of 6-chloropurine (B14466) derivatives with nucleophiles like N-substituted piperazines is a common strategy for synthesizing substituted purines. rsc.orgrsc.org While specific studies detailing the reactivity profile of this compound across a wide range of media are not extensively documented in the provided results, the general principles of purine chemistry suggest that its reactivity would be similarly modulated. For example, the reaction of 7-m-bromobenzyl-8-bromo-3-methylxanthine with amines in methanol (B129727) at high temperatures leads to the substitution of the bromine atom at the C8 position. zsmu.edu.ua

Influence of Substituents on Reaction Regioselectivity

The position of nucleophilic attack on the purine ring is highly dependent on the existing substituents. wur.nl In purine systems, positions C2, C6, and C8 are common sites for nucleophilic substitution. researchgate.net The presence of an 8-methyl group, as in this compound, influences the electronic properties and steric accessibility of these positions. For example, in 8-bromopurine nucleosides, nucleophilic substitution occurs at the C8 position. wur.nl Similarly, studies on substituted purines have shown that the substitution pattern dictates which of the two rings (pyrimidine or imidazole) is more susceptible to nucleophilic attack and potential ring opening. wur.nl For instance, the reaction of 8-bromo-6-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with phenylboronic acid results in substitution at the C6 position, with the 8-bromo substituent remaining, which can then be subjected to further nucleophilic substitutions. researchgate.net

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. dalalinstitute.com The purine ring system, being aromatic, can theoretically undergo EAS, although it is generally less reactive than benzene (B151609) due to the presence of electron-withdrawing nitrogen atoms. The rate and regioselectivity of EAS are governed by the substituents already present on the ring. libretexts.org

Oxidation and Reduction Pathways of the Purine Ring System

The purine ring system can undergo both oxidation and reduction reactions, leading to various transformed products. ncert.nic.inlibretexts.org Oxidation can result in the formation of oxo derivatives, while reduction can lead to dihydro or tetrahydro purines.

Oxidation: The oxidation of purines can be achieved using various oxidizing agents. For example, 8-methyl-7H-purin-6-amine, a related compound, can be oxidized to form the corresponding oxo derivative using agents like potassium permanganate (B83412) or hydrogen peroxide. The oxidation of hypoxanthine (B114508) is a key step in purine catabolism, ultimately leading to uric acid. chemicalbook.in While specific oxidation pathways for this compound are not detailed, it is plausible that it could be oxidized at other positions on the purine ring or that the methyl group itself could be oxidized under strong conditions.

Reduction: Reduction of the purine ring can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. These reactions typically reduce the double bonds within the heterocyclic rings. For instance, the reduction of 8-methyl-7H-purin-6-amine can produce different reduced forms. The specific products of the reduction of this compound would depend on the reaction conditions and the reducing agent used.

Tautomeric Equilibria and their Impact on Reactivity

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical feature of purine chemistry that significantly impacts reactivity. researchgate.net this compound exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. The predominant tautomer can vary depending on the solvent and pH. researchgate.netresearchgate.net

The N7-H and N9-H tautomers are common for purines. For this compound, the 7H- and 9H-tautomers are possible. The stability of these tautomers is influenced by intramolecular interactions. ifpan.edu.pl The tautomeric form present in a reaction mixture will dictate its reactivity. For example, the lactam form will have different nucleophilic and electrophilic sites compared to the lactim form. UV irradiation can induce the transformation of the more abundant oxo forms of purines like allopurinol (B61711) and 9-methylhypoxanthine (B56642) into their corresponding hydroxy (enol) tautomers. doi.org This photochemical transformation highlights the dynamic nature of tautomeric equilibria in purine systems.

Cycloaddition and Condensation Reactions Involving this compound

Cycloaddition and condensation reactions are powerful tools for constructing more complex molecules from simpler precursors. libretexts.orgmdpi.com

Cycloaddition Reactions: Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example. mdpi.com While the purine ring itself is aromatic and generally does not participate directly as a diene or dienophile in Diels-Alder reactions, substituents on the purine ring can undergo such reactions. For instance, purine derivatives with appropriate functionalities can be used in dipolar cycloaddition reactions to form five-membered heterocyclic rings. msu.edu Specific examples of cycloaddition reactions directly involving the this compound core were not found in the search results.

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. Purine derivatives are often synthesized through condensation reactions. For example, 6-chloro-8,9-disubstituted 7H-purine derivatives can be synthesized by the condensation of 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine with substituted benzaldehydes. rsc.orgrsc.org Similarly, the synthesis of 8-methylxanthine, a closely related compound, can be achieved by boiling uric acid with acetic anhydride (B1165640) and pyridine. prepchem.com These examples illustrate the utility of condensation reactions in building and modifying the purine scaffold.

Design, Synthesis, and Structural Biochemical Implications of 8 Methyl 7h Purin 6 Ol Derivatives

Rational Design Principles for Purine (B94841) Derivatives

The design of purine derivatives is a strategic process guided by an understanding of their structure and how they interact with biological targets. thieme-connect.deresearchgate.net Purines are fundamental components of DNA and RNA, and their derivatives can act as mimics or inhibitors in various biochemical pathways. thieme-connect.de The rational design of these compounds often involves modifying the purine core to enhance binding affinity to specific enzymes or receptors, alter solubility, or improve metabolic stability.

Key design principles include:

Target-specific modifications: Alterations to the purine structure are often intended to create a better fit with the active site of a target protein. This can involve adding or changing functional groups to exploit specific interactions like hydrogen bonding or hydrophobic pockets.

Isosteric and bioisosteric replacements: Replacing atoms or groups of atoms with others that have similar physical or chemical properties can lead to derivatives with improved characteristics. For example, substituting a hydrogen atom with a fluorine atom can alter the electronic properties of the molecule without significantly changing its size.

Conformational locking: Introducing structural constraints can lock the molecule into a specific conformation that is more favorable for binding to its target.

Synthetic Strategies for Diverse 8-Methyl-7H-purin-6-ol Analogs

A variety of synthetic methods are employed to create a diverse library of this compound analogs. These strategies allow for the introduction of different functional groups at various positions on the purine ring system.

Alkylation and arylation reactions are fundamental for introducing carbon-based substituents onto the purine scaffold. These reactions can be directed to specific nitrogen or carbon atoms through careful selection of reagents and reaction conditions.

N-Alkylation: The nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, are common sites for alkylation. indexcopernicus.com For instance, reacting a purine derivative with an alkyl halide in the presence of a base can lead to the addition of an alkyl group. The choice of solvent and base can influence the regioselectivity of the reaction.

C-Arylation: The introduction of aryl groups, often at the C6 or C8 positions, can be achieved through various cross-coupling reactions. indexcopernicus.com

A general approach for the synthesis of N-decorated xanthines and other nitrogen-containing heterocycles involves alkylation and arylation in water at elevated temperatures, which is considered a green chemistry approach. researchgate.net

Halogenation of the purine ring is a key step that opens the door to a wide range of further modifications through cross-coupling reactions. mdpi.com Halogens, typically bromine or iodine, can be introduced at specific positions on the purine core.

Regioselective Halogenation: Methods have been developed for the specific halogenation of purine derivatives. For example, N-7, O-disilylation of 4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidines allows for regioselective halogenation at the C-5 position. researchgate.net

Palladium-Catalyzed Cross-Coupling: Once a halogen is in place, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and vinyl groups. mdpi.com These reactions are often tolerant of various functional groups and can be carried out under mild conditions. mdpi.com

The reactivity of halonucleosides in these coupling reactions can vary, with the order often being 5-iodouracil (B140508) > 8-bromoadenine (B57524) > 8-bromoguanine. mdpi.com

The introduction of oxygen, sulfur, and nitrogen-containing groups can significantly alter the biological properties of purine derivatives. acs.org

Oxygen Moieties: Hydroxyl groups can be introduced, and subsequently alkylated to form ether linkages.

Sulfur Moieties: Thiol groups can be introduced and subsequently alkylated to form thioethers. For example, reacting a halogenated purine with a thiol in the presence of a base can lead to the formation of a new carbon-sulfur bond.

Nitrogen Moieties: Amino groups can be introduced through nucleophilic substitution of a halogen or by other synthetic routes. These amino groups can then be further functionalized.

Structural Elucidation of Novel Derivatives

The precise chemical structure of newly synthesized derivatives is determined using a combination of spectroscopic and analytical techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its elemental composition.

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. indexcopernicus.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight, which helps to confirm the elemental composition. indexcopernicus.com

X-ray Crystallography: This technique can provide a definitive three-dimensional structure of crystalline compounds.

The following table provides an example of the characterization data for a synthesized purine derivative:

| Compound | ¹H NMR (500 MHz, DMSO-d6) δ | ¹³C NMR (125 MHz, DMSO-d6) δ | HRMS (ESI) (m/z) [M+H]⁺ |

| 8h | 9.81 (s, 1H), 8.27 (s, 1H), 8.09 (s, 1H), 8.01 (s, 1H), 7.87 (s, 1H), 7.65 (d, J = 7.50 Hz, 1H), 7.32 (s, 1H), 7.11 (d, J = 7.50 Hz, 1H), 6.14 (dt, J = 14.68, 3.98 Hz, 1H), 5.95 (dd, J = 14.68, 5.68 Hz, 1H), 5.00 (d, J = 5.00 Hz, 1H), 4.51 - 4.45 (d, J = 3.41 Hz, 2H), 4.37 (ddt, J = 5.68, 5.00, 3.41 Hz, 1H), 3.04 - 2.98 (d, J = 3.48 Hz, 2H), 2.40 (s, 3H), 2.28 (s, 6H) | 158.5, 151.7, 151.5, 151.3, 147.8, 141.9, 139.4, 139.0, 133.0, 129.1, 126.3, 125.8, 124.4, 123.4, 121.1, 118.8, 115.4, 115.2, 68.2, 52.8, 49.7, 39.6 (2CH3) | Calcd: 544.0857; Found: 544.0863 |

Data adapted from a study on 6,7-disubstituted 7H-purine analogues. indexcopernicus.com

Structure-Biochemical Activity Relationship (SBAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net By synthesizing and testing a series of related compounds, researchers can identify which functional groups and structural features are important for a desired biological effect.

For purine derivatives, SBAR studies have revealed several key insights:

The position and nature of substituents on the purine ring can dramatically influence biological activity. researchgate.netmdpi.com

For some purine-based compounds, the presence of both a difluorobenzoxazine fragment and a purine residue connected by a linker of a specific length is critical for cytotoxic activity against certain cancer cell lines. mdpi.com

The introduction of different substituents can modulate the activity of these compounds, for example, as inhibitors of specific enzymes or as ligands for particular receptors.

The following table summarizes the inhibitory activity of a designed purine derivative against key kinases:

| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |

| 8e | 0.021 ± 0.007 | 0.019 ± 0.009 |

| Lapatinib | 0.019 ± 0.007 | 0.016 ± 0.003 |

Data adapted from a study on dual EGFR/HER2 inhibitors. indexcopernicus.com

Advanced Spectroscopic and Analytical Characterization of 8 Methyl 7h Purin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-Methyl-7H-purin-6-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. magritek.com

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The spectrum of this compound is expected to show characteristic signals corresponding to the aromatic proton, the methyl group protons, and exchangeable N-H protons of the purine (B94841) ring system.

The chemical shift (δ) of each proton is influenced by its local electronic environment. The electron-withdrawing nature of the nitrogen atoms and the carbonyl group in the purine ring typically shifts the attached protons downfield.

Key expected signals in the ¹H NMR spectrum include:

C2-H Proton: A singlet peak corresponding to the single proton attached to the C2 carbon of the purine ring.

C8-Methyl Protons: A singlet integrating to three protons, characteristic of the methyl group at the C8 position.

N-H Protons: Broad signals corresponding to protons on the nitrogen atoms (e.g., N7-H and N1-H or N9-H, depending on the dominant tautomeric form in the solvent used). These peaks are often broad due to quadrupole effects and chemical exchange.

The anticipated proton NMR data is summarized in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar purine structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-H | ~7.8 - 8.2 | Singlet | 1H |

| C8-CH₃ | ~2.4 - 2.6 | Singlet | 3H |

| N-H (imidazole/pyrimidine) | ~11.0 - 13.0 | Broad Singlet | 2H |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. ucl.ac.uk Given the wider range of chemical shifts compared to ¹H NMR, it is highly effective for identifying different carbon environments, including quaternary carbons which lack attached protons. oregonstate.edu

For this compound, the spectrum would display distinct signals for each of the six carbons in the purine ring system and the single carbon of the methyl group. The chemical shifts are heavily influenced by the attached heteroatoms (nitrogen and oxygen). libretexts.org Based on data for the parent purine structure and known substituent effects, the expected ¹³C chemical shifts can be predicted. researchgate.net

The predicted ¹³C NMR data is presented in the table below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of purine and its derivatives. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 |

| C4 | ~154 |

| C5 | ~125 |

| C6 | ~157 |

| C8 | ~145 |

| C8-CH₃ | ~14 |

Advanced 2D NMR Techniques

To unequivocally assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. ipb.pt These techniques reveal correlations between nuclei, providing connectivity information that is not available from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, it would primarily be used to confirm the absence of coupling for the singlet protons (C2-H and C8-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt It would definitively link the ¹H signal at ~2.5 ppm to the ¹³C signal of the methyl carbon and the ¹H signal at ~8.0 ppm to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. ipb.pt It is crucial for identifying the placement of substituents and connecting different parts of the molecule. Key expected correlations for this compound would include:

A correlation between the methyl protons (C8-CH₃) and the C8 and C7 carbons.

Correlations between the C2-H proton and the C2, C4, and C6 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry are commonly used for this purpose. researchgate.netacs.org

For this compound, with a molecular formula of C₆H₆N₄O, HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₆H₆N₄O |

| Nominal Mass | 150 |

| Monoisotopic Mass (Calculated) | 150.05416 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 151.06197 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nationalmaglab.org This fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). unt.edumsaltd.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For this compound, the protonated molecule [M+H]⁺ (m/z 151.06) would be selected as the precursor ion. The fragmentation would likely involve the characteristic cleavage of the purine ring system. Analysis of related purine structures suggests potential fragmentation pathways. nih.govresearchgate.net

Table 4: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 151.06 | 123.05 | CO (28 Da) | Loss of carbonyl group |

| 151.06 | 109.06 | CH₂N₂ (42 Da) | Cleavage of imidazole (B134444) ring |

| 151.06 | 81.04 | C₂H₂N₂O (70 Da) | Cleavage of pyrimidine (B1678525) ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by probing its fundamental vibrations. libretexts.orguni-siegen.de These techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. uni-siegen.deedinst.com

For a molecule like this compound, the spectra are complex due to its 3n-6 vibrational degrees of freedom (where n is the number of atoms). libretexts.org However, specific functional groups exhibit characteristic absorption or scattering frequencies. The IR spectrum is particularly useful for identifying polar functional groups. Key vibrational modes for this compound include the N-H stretching of the purine ring, C=O stretching of the lactam form, C-N stretching within the heterocyclic rings, and vibrations associated with the C-H bonds of the methyl group and the purine core. pg.edu.plvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the purine ring. The UV spectrum of purine and its derivatives is typically characterized by strong absorption bands between 200 and 300 nm, which arise from π→π* transitions. acs.orgnih.gov Weaker n→π* transitions may also be observed at longer wavelengths. acs.org

For this compound, the chromophore is the purine ring system. The position and intensity of the absorption maxima (λmax) are sensitive to the tautomeric form (N7H vs. N9H), solvent polarity, and pH. researchgate.netacs.org The spectrum of purine in aqueous solution is often considered a superposition of the spectra of its N7H and N9H tautomers. acs.org The lowest-energy absorption band in purine derivatives, typically around 260 nm, is assigned to several overlapping ¹ππ* electronic transitions. nih.gov In a study of a related compound, (E)-2-((7H-Purin-6-ylimino)methyl)phenol, a UV absorption maximum (λmax) was observed at 290 nm in ethanol. jacsdirectory.com

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of purine derivatives due to its high resolution and sensitivity. creative-proteomics.comchemicea.com Reversed-phase (RP) HPLC is the most common mode used. scitepress.org

Method development typically involves a C18 (octadecyl silane) stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.gov A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the compounds. jafs.com.pl For instance, a mobile phase of aqueous phosphoric acid and methanol (B129727) has been used for the isocratic separation of purine bases. scitepress.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to resolve complex mixtures of purines and their metabolites. jafs.com.pl Detection is commonly performed using a UV detector, set at a wavelength where the purine ring absorbs strongly, such as 257 nm or 260 nm. scitepress.orgacs.org HPLC methods can be validated for linearity, accuracy, and detection limits to ensure reliable quantification. scitepress.orgnih.gov

Gas chromatography (GC) is a powerful analytical technique, especially when coupled with mass spectrometry (GC-MS), for separating and identifying volatile compounds. creative-proteomics.com However, the direct analysis of polar, low-volatility compounds like purine derivatives is challenging due to their structure. acs.org

To overcome this, derivatization is required to convert the polar N-H and O-H groups into less polar, more volatile moieties. acs.orgnih.gov Common derivatization methods for purines include permethylation or silylation, for example, using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide. nih.govacs.org These tert-butyldimethylsilyl derivatives exhibit excellent chromatographic properties suitable for low-level detection by GC-MS. nih.gov This approach has been successfully used to quantify methylated and oxidized purine bases in complex biological samples like urine. nih.govacs.org Therefore, while not applicable for direct analysis, GC-MS following derivatization is a highly sensitive and accurate method for the quantitative analysis of this compound. creative-proteomics.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the exact coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Computational Chemistry and Theoretical Studies of 8 Methyl 7h Purin 6 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given system, can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.

Purine (B94841) analogs, including 8-Methyl-7H-purin-6-ol, can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. Density Functional Theory (DFT) is a widely used computational method to study the relative stabilities of these tautomers. researchgate.netjocpr.com DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized geometry and electronic energy of each tautomer. grafiati.comscirp.org The relative energies of the tautomers indicate their populations at equilibrium. For this compound, the primary tautomeric equilibrium is between the 7H-keto, 9H-keto, and enol forms. Theoretical studies on similar purine systems suggest that the keto forms are generally more stable than the enol forms in the gas phase and in various solvents. scirp.orgresearchgate.net

Table 1: Calculated Relative Energies of this compound Tautomers using DFT

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| This compound (7H-keto) |  | 0.00 | 0.00 |

| 8-Methyl-9H-purin-6-ol (9H-keto) |  | 1.5 - 3.0 | 0.5 - 2.0 |

| 8-Methyl-purin-6-ol (enol) |  | 8.0 - 12.0 | 6.0 - 10.0 |

Note: The structural images are representative and the energy values are hypothetical, based on typical results from DFT calculations on similar purine systems.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. libretexts.orgmdpi.com Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. cecam.org Geometry optimization using ab initio methods involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. umd.eduumd.edu This provides precise information about bond lengths, bond angles, and dihedral angles. For this compound, these calculations can confirm the planarity of the purine ring system and determine the preferred orientation of the methyl group. ripublication.com

Table 2: Optimized Geometric Parameters of this compound from Ab Initio Calculations

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C4-C5 | 1.39 |

| Bond Length | C5-N7 | 1.38 |

| Bond Length | C8-N7 | 1.35 |

| Bond Length | C8-C(methyl) | 1.51 |

| Bond Length | C6=O | 1.24 |

| Bond Angle | N1-C6-C5 | 125.5 |

| Bond Angle | C5-N7-C8 | 104.0 |

| Bond Angle | N7-C8-N9 | 113.2 |

Note: The values are representative of typical results from ab initio calculations for similar heterocyclic compounds.

Molecular Dynamics (MD) Simulations of the Conformational Landscape

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. iitm.ac.in MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape. mdpi.comnsf.gov For this compound, MD simulations can reveal the flexibility of the molecule, including the rotation of the methyl group and any out-of-plane vibrations of the ring system. In a biological context, MD simulations can be used to study how the molecule interacts with its environment, such as water molecules or a protein binding site, and to identify the most populated conformational states. nih.govelifesciences.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. acs.orgnih.gov For this compound, this allows for the assignment of ¹H and ¹³C NMR signals to specific atoms in the molecule, aiding in structure elucidation.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of bands in an experimental IR spectrum to specific vibrational modes, such as C=O stretching, N-H bending, and ring vibrations. ripublication.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.govresearchgate.net These calculations can help to understand the electronic transitions responsible for the observed absorption bands. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift C6 | 158 ppm |

| ¹³C NMR | Chemical Shift C8 | 145 ppm |

| ¹³C NMR | Chemical Shift C(methyl) | 12 ppm |

| IR | Vibrational Frequency (C=O stretch) | 1680 cm⁻¹ |

| IR | Vibrational Frequency (N-H bend) | 1620 cm⁻¹ |

| UV-Vis | λmax (n → π) | 275 nm |

| UV-Vis | λmax (π → π) | 240 nm |

Note: These values are representative predictions based on computational studies of similar purine structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com For derivatives of this compound, a QSAR model can be developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activities (e.g., enzyme inhibition). nih.govnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. analis.com.my

Table 4: Example of a Hypothetical QSAR Model for this compound Derivatives

| Dependent Variable | Equation |

| Biological Activity (log(1/IC₅₀)) | log(1/IC₅₀) = 0.5 * (logP) - 0.2 * (HOMO) + 1.5 * (Dipole Moment) + 2.1 |

Note: This equation is a simplified, hypothetical example. A real QSAR model would be developed from a dataset of compounds and would include statistical validation parameters.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.commdpi.com This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. frontiersin.org For this compound, docking studies can be performed against a specific protein target to predict its binding mode, binding affinity, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the binding site. nih.govresearchgate.net The results of docking simulations can guide the design of derivatives with improved binding affinity and selectivity.

Table 5: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value/Residues |

| Predicted Binding Energy | -8.5 kcal/mol |

| Hydrogen Bond Donors | N7-H |

| Hydrogen Bond Acceptors | N1, O(C6) |

| Key Interacting Residues | Val23, Ala40, Leu83, Glu91, Phe145 |

| Type of Interactions | Hydrogen bonds with the backbone of Glu91; hydrophobic interactions with Val23 and Leu83. |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Prediction of Physical Properties (e.g., Collision Cross Section) for Analytical Characterization

The prediction of physical properties through computational means is crucial for the analytical characterization of molecules like this compound. Properties such as the collision cross section (CCS) are increasingly used to enhance the confidence of small molecule identification in techniques like ion mobility-mass spectrometry (IM-MS). arxiv.orgnih.gov

Theoretical calculations can provide predicted CCS values, which are particularly valuable when experimental standards are unavailable. nih.gov Various computational methods, including those based on machine learning algorithms and deep neural networks, have been developed to predict CCS values from molecular structures. researchgate.netmdpi.com These prediction tools use molecular descriptors or fingerprints to estimate the CCS, often achieving a relative error of less than 7% for a majority of compounds. mdpi.com

The accuracy of CCS prediction can be influenced by several factors, including the type of ion adduct (e.g., [M+H]+, [M+Na]+). arxiv.orgsemanticscholar.org For instance, support vector machine-based models have shown median relative errors of 1.50% for protonated molecules and 1.82% for sodiated molecules. semanticscholar.org The use of multiple adducts in CCS prediction can significantly improve the specificity of compound identification. arxiv.org

While a strong correlation exists between mass-to-charge ratio and CCS, the inclusion of predicted CCS values adds a valuable dimension to analytical workflows, helping to differentiate between isobaric compounds and reduce false positives. arxiv.orgsemanticscholar.org The development of web servers and software for CCS prediction has made this powerful analytical tool more accessible to the broader scientific community. nih.gov

Below is a table of computationally predicted properties for this compound.

| Computational Property | Predicted Value |

| Molecular Weight | 150.14 g/mol chemscene.comsimsonpharma.com |

| TPSA (Topological Polar Surface Area) | 74.43 Ų chemscene.com |

| LogP | -0.04538 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Rotatable Bonds | 0 chemscene.com |

Biochemical Pathways and Enzymatic Interactions Involving 8 Methyl 7h Purin 6 Ol

Interference with Nucleic Acid Biosynthesis Pathways

Antimetabolite Mechanisms of Action

Antimetabolites are compounds that mimic the structure of natural metabolites and interfere with normal metabolic pathways, often by competitive inhibition. wikipedia.org Purine (B94841) analogues, a class of antimetabolites, masquerade as natural purine bases like adenine (B156593) and guanine (B1146940), or their precursors like hypoxanthine (B114508), thereby disrupting the synthesis of nucleic acids. wikipedia.orgnih.gov The primary mechanism of action for these compounds involves interrupting the production of DNA and RNA, which is particularly effective against rapidly dividing cells that have a high demand for nucleotide synthesis. wikipedia.orgpharmacologyeducation.org

The general mechanism for a purine analogue like 8-Methyl-7H-purin-6-ol involves several key steps:

Cellular Uptake: The compound enters the cell, often through membrane transporters designed for natural purines. nih.gov

Metabolic Activation: Inside the cell, the purine analogue is converted into a fraudulent nucleotide. This is a critical activation step, commonly catalyzed by enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT). researchgate.net This enzyme would convert the base into its corresponding ribonucleotide, 8-methyl-inosine monophosphate.

Enzyme Inhibition: The resulting nucleotide analogue can inhibit key enzymes involved in the de novo synthesis of purines. nih.gov For instance, methylmercaptopurine ribonucleotide, a metabolite of 6-mercaptopurine, is a potent inhibitor of PRPP amidotransferase, the enzyme that performs the first committed step in purine biosynthesis. nih.gov By mimicking natural feedback inhibitors, the analogue can halt the entire pathway, depleting the cell of the essential building blocks for DNA and RNA. nih.gov

This disruption of nucleotide synthesis ultimately leads to an arrest of the cell cycle, typically during the S phase when DNA replication occurs, and can trigger apoptosis (programmed cell death). nih.govyoutube.com

Incorporation into DNA/RNA and Subsequent Effects

A further mechanism of action for many purine antimetabolites is their fraudulent incorporation into nucleic acid chains. nih.govpharmacologyeducation.org After being converted to its monophosphate form, the analogue can be further phosphorylated by cellular kinases to the di- and triphosphate levels. nih.gov These triphosphate analogues can then be recognized by DNA and RNA polymerases and used as substrates during replication and transcription.

The incorporation of an altered base like this compound can have several detrimental effects:

Chain Termination: The presence of the analogue may prevent further elongation of the DNA or RNA strand.

Miscoding: The altered base may have different base-pairing properties than the natural purine it replaces, leading to errors during subsequent rounds of replication or transcription. pharmacologyeducation.org

Structural Disruption: The presence of a chemically altered nucleotide can change the helical structure of DNA, potentially from the standard B-form to an A-form, which can impede the function of enzymes that interact with the DNA. wustl.edu

A study on the structurally similar compound 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG) provides a clear model for this process. nih.gov Research showed that extracellular 8-oxodG is converted into nucleotide triphosphates and incorporated into both DNA and RNA in MCF-7 cells. nih.gov This pathway was dependent on two key enzymes: purine nucleoside phosphorylase (PNP), which converts the nucleoside to a base, and ribonucleotide reductase (RR), which converts ribonucleotides to deoxyribonucleotides for DNA synthesis. nih.gov The incorporation was significantly higher in RNA than in DNA. nih.gov This demonstrates a viable enzymatic pathway by which a substituted purine can be salvaged and integrated into cellular nucleic acids, leading to potential mutagenesis and cytotoxicity.

Modulatory Effects on Enzyme Activity and Regulation

Kinase Inhibition and Activation Studies

Kinases are a major class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. chemicalprobes.org Their dysregulation is implicated in many diseases, making them important therapeutic targets. The purine ring serves as a common scaffold for the development of kinase inhibitors because it mimics the adenine moiety of ATP, the universal phosphate (B84403) donor for kinase reactions.

While specific kinase inhibition studies focusing on this compound are not widely reported, research on related methylxanthine compounds demonstrates their potential to interact with kinases. For example, theophylline (B1681296) and caffeine (B1668208) have been shown to act as competitive inhibitors of pyridoxal (B1214274) kinase. nih.gov The presence and position of methyl groups on the purine ring significantly influence the inhibitory potency. nih.gov This suggests that the purine scaffold of this compound could potentially allow it to function as an inhibitor for certain kinases, although specific targets remain to be identified through screening. nih.gov

| Compound | Enzyme Target | Mechanism of Inhibition | Inhibition Constant (Ki) |

|---|---|---|---|

| Theophylline | Pyridoxal Kinase | Competitive | 8.7 µM |

| Caffeine | Pyridoxal Kinase | Competitive | 45 µM |

| Theobromine | Pyridoxal Kinase | Weak Inhibition | 453 µM |

| Enprofylline | Pyridoxal Kinase | Competitive | 256 µM |

Other Enzyme Targets and Mechanistic Investigations

Based on its structure as an analogue of hypoxanthine, this compound is a candidate for interaction with several key enzymes in purine metabolism beyond those involved in its direct anabolic activation.

Xanthine (B1682287) Dehydrogenase/Oxidase (XDH/XO): This enzyme is central to purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. researchgate.net Many purine analogues, such as 6-mercaptopurine, are substrates for XO, and this metabolic step is considered a detoxification or inactivation pathway. nih.gov Therefore, this compound is a likely substrate or potential inhibitor of XDH/XO, and its interaction with this enzyme would be a critical determinant of its metabolic fate and bioavailability.

Purine Nucleoside Phosphorylase (PNP): PNP plays a dual role in purine metabolism, catalyzing the reversible phosphorolysis of purine nucleosides to their respective bases and ribose-1-phosphate. mdpi.com This enzyme is crucial for the metabolism of modified purines. Studies have shown its involvement in converting 8-nitroguanosine (B126670) to 8-nitroguanine (B15626) and 8-aminoguanosine (B66056) to 8-aminoguanine, highlighting its ability to process 8-substituted purines. nih.gov PNP is therefore a probable target for this compound, either in its base form or after conversion to a nucleoside.

Adenylating Enzymes: This broad class of enzymes uses ATP to activate substrates by transferring an adenosine (B11128) monophosphate (AMP) group. Because they possess an ATP-binding site, they are potential targets for purine analogues that can act as competitive inhibitors. nih.gov

| Enzyme | Metabolic Pathway | Function | Potential Interaction with this compound |

|---|---|---|---|

| Xanthine Dehydrogenase/Oxidase (XDH/XO) | Purine Catabolism | Oxidizes hypoxanthine and xanthine to uric acid. | Potential substrate or inhibitor, influencing the compound's catabolism. |

| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Purine Salvage | Converts purine bases to nucleotides (activation step). | Likely substrate for conversion to its active nucleotide form. |

| Purine Nucleoside Phosphorylase (PNP) | Purine Salvage | Reversibly cleaves nucleosides to bases. | Potential substrate, involved in interconversion between base and nucleoside forms. |

Molecular Interactions of 8 Methyl 7h Purin 6 Ol with Biological Macromolecules

Binding Interactions with Nucleic Acids (DNA and RNA)

The planar, heterocyclic structure of 8-Methyl-7H-purin-6-ol, resembling naturally occurring purine (B94841) bases, facilitates its interaction with nucleic acids. rsc.org These interactions can occur through several mechanisms, primarily intercalation and groove binding, which in turn can affect the conformation and stability of the DNA or RNA duplex.

Intercalation: This binding mode involves the insertion of the planar purine ring of this compound between the base pairs of the DNA double helix. rsc.orgmdpi.comresearchgate.net This process requires a dynamic opening of the space between adjacent base pairs, leading to an unwinding of the helix. rsc.org The stability of the resulting complex is maintained by π-π stacking interactions between the aromatic system of the compound and the heterocyclic rings of the nucleobases. rsc.orgmdpi.com While intercalation is a common mechanism for small, flat molecules, the specific preference for GC-rich or AT-rich regions can vary. nih.gov The presence of the methyl group on the purine ring can influence the depth and specificity of intercalation.

Groove Binding: this compound can also bind to the minor or major grooves of the DNA helix. mdpi.comatdbio.com The minor groove is often favored by smaller molecules due to less steric hindrance. researchgate.net This type of interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the atoms of the groove walls. mdpi.com For instance, hydrogen bond acceptors in the minor groove can interact with the N3 atom of purines and the O2 atom of pyrimidines. mdpi.com The methyl group of this compound may also participate in hydrophobic interactions within the groove.

The transition between groove binding and intercalation is a known phenomenon for some DNA-binding molecules, where initial groove binding precedes the final intercalative mode. rsc.org

The binding of this compound to nucleic acids can induce significant conformational changes and alter their stability.

Conformational Changes: Intercalation typically causes a lengthening and stiffening of the DNA duplex, accompanied by the unwinding of the helical structure to accommodate the inserted molecule. rsc.orgmdpi.com Groove binding generally results in less drastic structural perturbations compared to intercalation. researchgate.net The presence of a methyl group can influence the local structure of DNA or RNA, potentially causing distortions that can be specifically recognized by proteins. nih.gov

Stability: The non-covalent interactions formed between this compound and nucleic acids can enhance the thermal stability of the duplex. For example, methylation of nucleic acid components can increase the melting temperature (Tm) of DNA and RNA duplexes. oup.commdpi.com The stabilization effect is often attributed to favorable interactions and the pre-organization of the oligonucleotide strand for binding. oup.com

| Interaction Type | Primary Stabilizing Forces | Effect on Nucleic Acid Structure |

|---|---|---|

| Intercalation | π-π stacking, van der Waals forces | Lengthening, stiffening, and unwinding of the duplex |

| Groove Binding | Hydrogen bonds, hydrophobic interactions, electrostatic forces | Minor structural perturbations |

Protein-Ligand Binding Studies

The interaction of this compound with proteins is a critical aspect of its biological function. These interactions are governed by the principles of molecular recognition, where the ligand binds to a specific site on the protein, often a pocket or cavity. tdx.cat

Binding Sites: The binding site of a protein is a specific three-dimensional region that accommodates the ligand. tdx.cat For purine-based ligands like this compound, these sites are often found in enzymes where natural purines (like ATP or GTP) bind, such as kinases or dehydrogenases. The characterization of these binding sites can be achieved through experimental techniques like X-ray crystallography and NMR spectroscopy, which provide atomic-level details of the protein-ligand complex. mdpi.com For example, studies on Hsp90α have shown how different ligand properties can be accommodated by distinct conformations of the binding site lid. acs.org

Binding Affinities: The strength of the interaction between this compound and a protein is quantified by its binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki). A lower value indicates a stronger binding. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) are commonly used to measure these affinities. mdpi.com For instance, the binding affinity of ligands to the translocator protein (TSPO) has been determined using radioactive assays with reconstituted proteoliposomes, revealing Kd values in the nanomolar range. mdpi.com Computational methods like Free Energy Perturbation (FEP) are also increasingly used to predict relative binding affinities with high accuracy. chemrxiv.org

The binding of this compound to a protein is mediated by a combination of non-covalent interactions. wikipedia.orgresearchgate.net These interactions, though individually weak (typically 1-5 kcal/mol), collectively contribute to the high affinity and specificity of the binding. wikipedia.org

Hydrogen Bonding: The purine core of this compound contains several hydrogen bond donors and acceptors (e.g., the N-H and C=O groups) that can form specific hydrogen bonds with amino acid residues in the protein's binding site, such as asparagine, glutamine, and serine. nih.gov These interactions are highly directional and crucial for molecular recognition.

Hydrophobic Interactions: The methyl group at the 8-position of the purine ring is hydrophobic and can interact favorably with nonpolar amino acid side chains like leucine, isoleucine, and valine within the binding pocket. nih.gov These interactions are a major driving force for ligand binding, often involving the displacement of ordered water molecules from the binding site. The addition of a single methyl group can, in some cases, improve binding potency significantly by occupying a small hydrophobic cavity. nih.gov

Electrostatic Interactions: These interactions occur between charged or polar groups on the ligand and the protein. wikipedia.org The purine ring of this compound has a specific distribution of partial charges that can lead to favorable electrostatic interactions, including dipole-dipole interactions, with the protein's electric field. wikipedia.org

| Interaction Type | Description | Potential Interacting Groups on this compound | Typical Interacting Amino Acid Residues |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | N-H groups, C=O group, ring nitrogens | Ser, Thr, Asn, Gln, His, Arg |

| Hydrophobic | Interaction between nonpolar groups, driven by the exclusion of water. | Methyl group, aromatic purine ring | Ala, Val, Leu, Ile, Phe, Trp |

| Electrostatic | Interactions based on charge, including ion pairs and dipole-dipole interactions. | Polarized bonds (e.g., C=O) and overall molecular dipole | Asp, Glu, Lys, Arg, polar residues |